Cas no 2221988-52-7 ((1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride)
![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride structure](https://fr.kuujia.com/scimg/cas/2221988-52-7x500.png)
2221988-52-7 structure
Nom du produit:(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Numéro CAS:2221988-52-7
Le MF:C7H16Cl2N2
Mégawatts:199.121339797974
MDL:MFCD31556104
CID:5071028
PubChem ID:134129709
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride
- (1s,6r)-8-methyl-3,8-diazabicyclo[4.2.0]octane 2hcl
- (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane diHCl
- (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
- CS-0184050
- AS-37599
- AKOS037643832
- MFCD31556104
- (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octanedihydrochloride
- 2221988-52-7
-
- MDL: MFCD31556104
- Piscine à noyau: 1S/C7H14N2.2ClH/c1-9-5-6-2-3-8-4-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1
- La clé Inchi: BAKUHFJICYNYRD-GPJOBVNKSA-N
- Sourire: Cl.Cl.N1(C)C[C@H]2CCNC[C@@H]12
Propriétés calculées
- Qualité précise: 198.0690539 g/mol
- Masse isotopique unique: 198.0690539 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 114
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 199.12
- Surface topologique des pôles: 15.3
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM361983-100mg |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride |
2221988-52-7 | 95%+ | 100mg |
$*** | 2023-03-29 | |
Chemenu | CM361983-5g |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride |
2221988-52-7 | 95%+ | 5g |
$*** | 2023-03-29 | |
abcr | AB542304-100 mg |
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride; . |
2221988-52-7 | 100mg |
€520.70 | 2023-06-14 | ||
abcr | AB542304-250 mg |
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride; . |
2221988-52-7 | 250mg |
€998.40 | 2023-06-14 | ||
Advanced ChemBlocks | P50284-25MG |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride |
2221988-52-7 | 97% | 25mg |
$155 | 2023-06-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05610-1-5G |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride |
2221988-52-7 | 97% | 5g |
¥ 27,838.00 | 2023-03-30 | |
eNovation Chemicals LLC | D590465-5G |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride |
2221988-52-7 | 97% | 5g |
$4945 | 2024-05-23 | |
Advanced ChemBlocks | P50284-1G |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride |
2221988-52-7 | 97% | 1G |
$2,175 | 2023-09-15 | |
Advanced ChemBlocks | P50284-250MG |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride |
2221988-52-7 | 97% | 250MG |
$870 | 2023-09-15 | |
eNovation Chemicals LLC | D590465-1g |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride |
2221988-52-7 | 97% | 1g |
$1410 | 2025-02-19 |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride Littérature connexe
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
2221988-52-7 ((1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride) Produits connexes
- 1158749-80-4(1,6-Diazaspiro[3.4]octane-1-carboxylic acid, phenylMethyl ester)
- 2174980-90-4(trans-1,2-dimethylpiperidin-4-amine;dihydrochloride)
- 1797688-16-4(3-(benzenesulfonyl)-8-(furan-2-carbonyl)-8-azabicyclo3.2.1octane)
- 2138382-92-8(2-2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethoxypropanenitrile)
- 1396773-02-6(3-(benzenesulfonyl)-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylpropanamide)
- 2731009-79-1(5-(4-methoxyphenyl)-3-azabicyclo3.1.1heptan-1-ylmethanol)
- 1806801-88-6(3-Amino-4-bromo-2-(difluoromethyl)-5-methoxypyridine)
- 1353983-21-7([4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester)
- 1804760-23-3(3-(Fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetic acid)
- 946318-42-9(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:2221988-52-7)(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride

Pureté:99%
Quantité:1g
Prix ($):1265.0